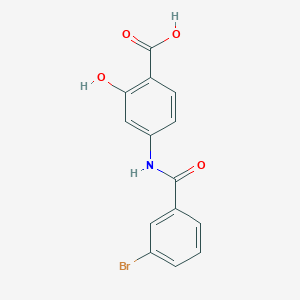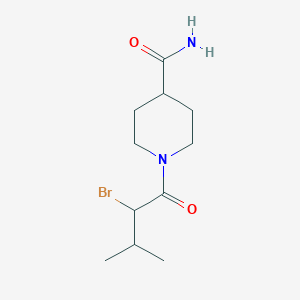
1-(4-Tert-butylphenyl)piperidin-4-amine
Overview
Description
1-(4-Tert-butylphenyl)piperidin-4-amine is a chemical compound with the CAS Number: 1016818-89-5 . It has a molecular weight of 232.37 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H24N2/c1-15(2,3)12-4-6-14(7-5-12)17-10-8-13(16)9-11-17/h4-7,13H,8-11,16H2,1-3H3 . This indicates that the compound contains 15 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms . Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 232.37 .Scientific Research Applications
Synthesis and Role as an Intermediate
1-(4-Tert-butylphenyl)piperidin-4-amine is a significant compound in synthetic chemistry. It serves as a vital intermediate in the synthesis of biologically active benziimidazole compounds. The compound demonstrates the potential for cost-effective and efficient synthesis processes, involving amination reactions with inexpensive catalysts, ligands, and bases, as described by Liu Ya-hu (2010) (Liu Ya-hu, 2010).
Thermodynamic Studies and Reactions with Primary Amines
The compound, when reacting with primary amines, follows a nucleophilic 1,4-addition mechanism leading to 2-hydroxy-p-quinonimines. These products exist in equilibrium with tautomeric 4-amino-o-quinones. The thermodynamic parameters of such prototropic isomerism have been studied extensively. Secondary amines, like piperidine, yield 4-amino-o-quinone derivatives, and their solution behaviors have been analyzed using ESR spectroscopy (Abakumov et al., 2006).
Pharmaceutical Applications and Drug Development
In pharmaceutical research, the compound finds use in the synthesis of 1-piperidin-4-yl-substituted butyro- and valerolactams, showcasing its role in creating pharmaceutical building blocks. These compounds are synthesized through tandem reductive amination−lactamization, offering a cost-effective and scalable alternative for drug development (Mapes and Mani, 2007).
Molecular and Chemical Properties Analysis
The structural and molecular properties of this compound, and its derivatives, have been characterized in detail, employing various spectroscopic techniques. These studies provide deep insights into its chemical behavior and potential for further chemical modifications (Liu, Huang, and Zhang, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(4-tert-butylphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)12-4-6-14(7-5-12)17-10-8-13(16)9-11-17/h4-7,13H,8-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORRRYRMXKSEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B3199230.png)

![{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B3199247.png)



![[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199290.png)



![N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199311.png)